molecular formula C11H15BrN2O2 B13056504 Tert-butyl (6-bromo-4-methylpyridin-3-YL)carbamate

Tert-butyl (6-bromo-4-methylpyridin-3-YL)carbamate

Cat. No.: B13056504
M. Wt: 287.15 g/mol
InChI Key: IOVQRASAPQDJRW-UHFFFAOYSA-N
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Description

Tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 6th position and a methyl group at the 4th position on the pyridine ring. The compound is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate typically involves the reaction of 6-bromo-4-methylpyridin-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation and Reduction: Products include N-oxides and debrominated compounds.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

Tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • Tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate
  • Tert-butyl (5-bromo-6-methylpyridin-3-yl)carbamate

Uniqueness

Tert-butyl (6-bromo-4-methylpyridin-3-yl)carbamate is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl N-(6-bromo-4-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H15BrN2O2/c1-7-5-9(12)13-6-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)

InChI Key

IOVQRASAPQDJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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